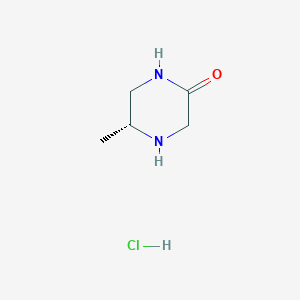![molecular formula C21H21ClN2O3 B2481995 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-phenylcyclopropanecarboxamide CAS No. 1903165-56-9](/img/structure/B2481995.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-phenylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Indole derivatives, including the compound , have gained attention due to their potential as anticancer agents. The benzoxazepine ring system contributes to its biological activity. Researchers have investigated its effects on cancer cell lines, exploring mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor growth. Further studies are needed to elucidate its precise mode of action and optimize its efficacy .
Antimicrobial Activity
Indole-based compounds often exhibit antimicrobial properties. The chlorinated benzoxazepine core in this compound could play a role in inhibiting bacterial growth. Researchers can explore its effectiveness against various pathogens, including bacteria and fungi. Structural modifications may enhance its potency and selectivity .
Neurological Disorders
Given the compound’s unique structure, it may interact with neuronal receptors or enzymes involved in neurological disorders. Investigating its potential as a neuroprotective agent or modulator of neurotransmitter systems could yield valuable insights. Animal models and in vitro assays can provide data on its effects on neuronal function .
Anti-inflammatory Effects
Indole derivatives often possess anti-inflammatory properties. Researchers can explore whether this compound attenuates inflammation by targeting specific pathways (e.g., NF-κB, COX-2). In vivo studies can assess its impact on inflammatory responses, potentially leading to novel therapeutic strategies .
Cardiovascular Applications
The cyclopropane-carboxamide moiety suggests potential cardiovascular effects. Researchers can investigate its impact on blood pressure regulation, vascular tone, or platelet aggregation. Understanding its interactions with relevant receptors (e.g., adrenergic, serotoninergic) may reveal cardiovascular applications .
Drug Delivery Systems
The compound’s unique structure could be harnessed for drug delivery. Researchers can explore its use as a carrier for targeted drug delivery, exploiting its stability and potential interactions with cellular membranes. Liposomal or nanoparticle formulations may enhance its bioavailability .
Wirkmechanismus
Target of Action
Similar compounds have been evaluated for their anticonvulsant effects , suggesting that this compound may also interact with neuronal targets involved in seizure activity.
Mode of Action
Based on the anticonvulsant activity of similar compounds , it can be hypothesized that this compound may modulate neuronal excitability, potentially through interactions with ion channels or neurotransmitter receptors.
Result of Action
If it does indeed possess anticonvulsant activity, it may help to reduce neuronal excitability and prevent the abnormal electrical activity that characterizes seizures .
Eigenschaften
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c22-17-6-7-18-15(12-17)13-24(19(25)14-27-18)11-10-23-20(26)21(8-9-21)16-4-2-1-3-5-16/h1-7,12H,8-11,13-14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZNZPNMUMKUJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NCCN3CC4=C(C=CC(=C4)Cl)OCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-phenylcyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2481912.png)
![5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine](/img/structure/B2481913.png)
![N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B2481914.png)

![4-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile](/img/structure/B2481918.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2481920.png)
![cyclobutyl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2481922.png)
![1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methylphenyl)urea](/img/structure/B2481925.png)
![3-Tert-butyl-6-[(1-pyrimidin-2-ylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2481928.png)
![benzyl N-[(E)-2-phenylethenyl]carbamate](/img/structure/B2481929.png)
![5-cyclopropyl-5-methyl-3-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]imidazolidine-2,4-dione](/img/structure/B2481930.png)
![2-Chloro-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2481931.png)
![(2-Ethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2481934.png)